

An In-depth Technical Guide to Fenhexamid's Fungicidal Spectrum of Activity

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Compound of Interest

Compound Name: Fenhexamid

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Introduction

Fenhexamid is a locally systemic, protectant fungicide belonging to the chemical class of hydroxyanilides. It is highly effective against a specific spectrum of plant-pathogenic fungi, primarily targeting grey mold (*Botrytis cinerea*), brown rot (*Monilinia* spp.), and Sclerotinia stem rot (*Sclerotinia sclerotiorum*) in a variety of crops.[1][2][3] Its mode of action involves the inhibition of the 3-keto reductase enzyme, a key component in the C-4 demethylation step of the ergosterol biosynthesis pathway in fungi.[2][4] This disruption of sterol production leads to impaired fungal cell membrane integrity and ultimately inhibits mycelial growth and germ tube elongation.[1] This technical guide provides a comprehensive overview of the fungicidal spectrum of **fenhexamid**, presenting quantitative efficacy data, detailed experimental protocols, and a visualization of the targeted signaling pathway.

Fungicidal Spectrum of Activity: Quantitative Data

The efficacy of **fenhexamid** against a range of fungal pathogens has been determined through various in vitro studies. The following tables summarize the 50% effective concentration (EC50) and Minimum Inhibitory Concentration (MIC) values, providing a quantitative measure of **fenhexamid**'s fungicidal activity.

Fungal Species	EC50 (µg/mL)	Resistance Level	Reference(s)
Botrytis cinerea	0.02 - 4.21	Sensitive to Low Resistance	[5][6]
Botrytis cinerea	0.36 (mean)	Baseline Sensitivity	[7]
Botrytis cinerea	<0.01 - 3	-	[8]
Botrytis cinerea	0.0024 - 0.051 (µM)	Germ-tube elongation	[9]
Botrytis cinerea	0.009 - 4.98 (µM)	Mycelial growth	[9]

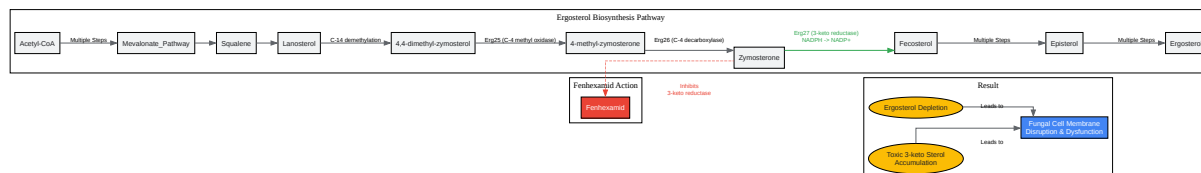
Fungal Species	Mycelial Growth Inhibition (%) at various concentrations (µg/mL)	Reference(s)
Sclerotinia minor	1 - 16% at 0.01 µg/mL	[10]
Sclerotinia sclerotiorum	0 - 12% at 0.01 µg/mL	[10]
Sclerotinia sclerotiorum	77 - 100% at 1.0 µg/mL	[10][11]

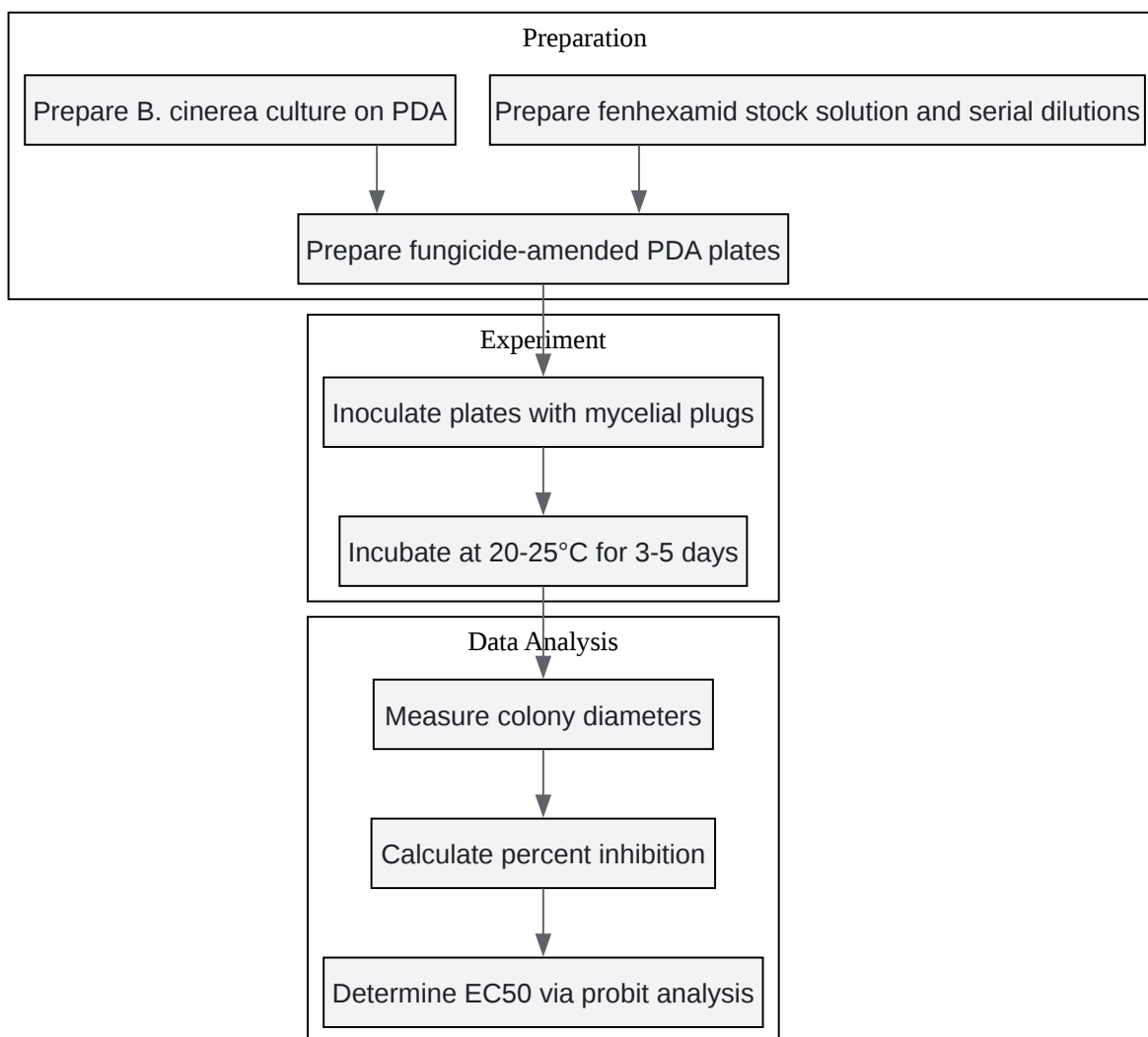
Fungal Species	MIC (µg/mL)	Reference(s)
Monilinia fructicola	-	[12][13][14]
Monilinia laxa	-	[1][14]
Monilinia fructigena	-	[1][14]

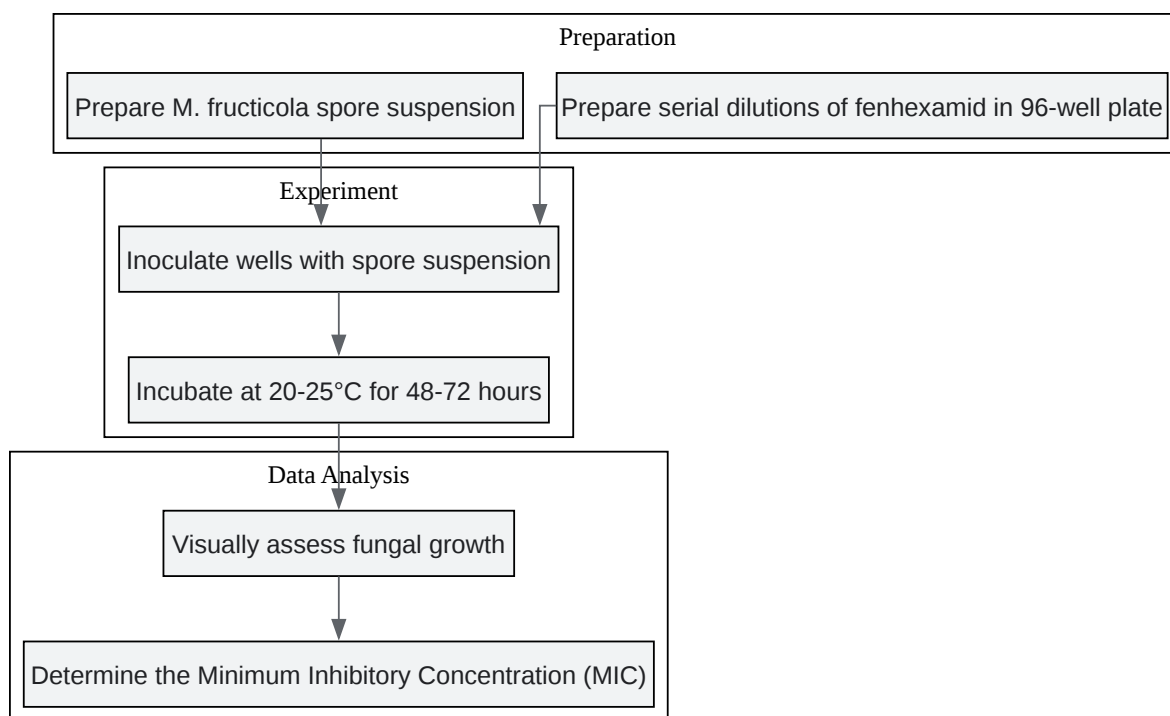
Note: EC50 and MIC values can vary depending on the specific isolate, experimental conditions, and methodologies used. The provided ranges reflect the observed variability in sensitivity to **fenhexamid**. Data for *Monilinia* spp. was less quantitatively specific in the provided search results.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Fenhexamid's primary mode of action is the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane. Specifically, it inhibits the 3-keto reductase enzyme (encoded by the *ERG27* gene), which is involved in the C-4 demethylation of sterols.^[4] This inhibition leads to an accumulation of toxic 3-keto sterol intermediates and a depletion of ergosterol, compromising the structural integrity and function of the fungal cell membrane.







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